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Compound of Interest
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a heptacyclic aromatic alkaloid, a unique and highly symmetrical marine natural
product first isolated from the Red Sea purple tunicate Eudistoma sp.[1] As a member of the
pyridoacridine class of alkaloids, Eilatin has garnered significant interest within the scientific
community due to its potent biological activities, particularly its promising antileukemic effects.
This technical guide provides a comprehensive overview of Eilatin, including its chemical and
physical properties, biological activities with a focus on its anticancer properties, and detailed
experimental protocols relevant to its study.

Chemical and Physical Properties

Eilatin is characterized by its rigid, planar heptacyclic structure. Its chemical and physical
properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b218982?utm_src=pdf-interest
https://www.benchchem.com/product/b218982?utm_src=pdf-body
https://www.semanticscholar.org/paper/Pyrroloquinoline-and-pyridoacridine-alkaloids-from-Ding-Chichak/2a44d905e34ee7c3d12658ee03a1bf09acf7cd78
https://www.benchchem.com/product/b218982?utm_src=pdf-body
https://www.benchchem.com/product/b218982?utm_src=pdf-body
https://www.benchchem.com/product/b218982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b218982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C24H12Na4 [2]
Molecular Weight 356.4 g/mol [2]
3,13,16,26-
tetrazaheptacyclo[13.11.1.12,2°
.04,°2.01°,27 020,25 014 28]gctacos
IUPAC Name a- [2]
1(26),2,4,6,8,10(28),11,13,15,
17,19(27),20,22,24-
tetradecaene
CAS Number 120154-96-3 [2]
Not reported in detail, but
Appearance pyridoacridine alkaloids are
often colored.
Not explicitly reported, but
Solubility likely soluble in organic

solvents like DMSO.

Biological Activity and Mechanism of Action

The most well-documented biological activity of Eilatin is its potent antileukemic effect,

specifically against Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia

(CML).[3]

Antileukemic Activity

Studies have shown that Eilatin inhibits the in vitro proliferation of myeloid progenitor cells

(CFU-C) from CML patients in a dose-dependent manner.[3] A key finding is its ability to

significantly reduce the levels of the BCR/ABL fusion protein, the hallmark of Ph+ CML, in

CD34+ cells.[3]
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Cell Type

Treatment

Effect

Reference

CML patient-derived
myeloid progenitor
cells (CFU-C)

Eilatin (10-7 M and
10-6 M) for 16 hours

Statistically significant
inhibition of
proliferation compared
to normal progenitor

cells.

CML patient-derived
CD34+ cells

Eilatin (107 M) for 16

hours

Marked inhibition of
proliferation in liquid

culture.

CML patient-derived
CD34+ cells

Eilatin (107 M) for 16

hours

Reduction in
BCR/ABL fusion
signals from 94.6% to
54.5%.

Postulated Mechanisms of Action

While the precise molecular targets of Eilatin have not been fully elucidated, its structural

similarity to other pyridoacridine alkaloids suggests potential mechanisms of action, including

DNA intercalation and inhibition of topoisomerase enzymes.[4][5] These mechanisms are

known to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Pyridoacridine alkaloids are known to insert themselves between the base pairs of DNA, a

process known as intercalation.[5][7] This can interfere with DNA replication and transcription,

leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds can inhibit the

activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems

during replication.[4][8] Inhibition of these enzymes leads to the accumulation of DNA strand

breaks, which also triggers apoptotic pathways.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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